molecular formula C24H21NO2P2 B12433310 N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide

N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide

Cat. No.: B12433310
M. Wt: 417.4 g/mol
InChI Key: WPMBYYAILPPNHT-UHFFFAOYSA-N
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Description

N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide is an organophosphorus compound characterized by the presence of both phosphoryl and phosphinicamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide typically involves the reaction of diphenylphosphinic chloride with diphenylphosphorylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organophosphorus compound synthesis apply. These include the use of large-scale reactors, controlled addition of reactants, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl or phosphinicamide groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Higher oxidation state phosphorus compounds, such as phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinicamide derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological phosphorus-containing compounds.

    Industry: It is used in the synthesis of advanced materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide involves its ability to interact with various molecular targets through its phosphoryl and phosphinicamide groups. These interactions can include coordination with metal ions, hydrogen bonding with biological molecules, and participation in nucleophilic substitution reactions. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphoryl azide:

    Diphenylphosphinic chloride: A precursor in the synthesis of various organophosphorus compounds.

    N-Phosphorylated iminophosphoranes: Used as intermediates in organic synthesis and coordination chemistry.

Uniqueness

N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide is unique due to the presence of both phosphoryl and phosphinicamide groups, which confer distinct reactivity and coordination properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that contain only one type of phosphorus group.

Properties

Molecular Formula

C24H21NO2P2

Molecular Weight

417.4 g/mol

IUPAC Name

[(diphenylphosphorylamino)-phenylphosphoryl]benzene

InChI

InChI=1S/C24H21NO2P2/c26-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H,25,26,27)

InChI Key

WPMBYYAILPPNHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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